molecular formula C13H15F3N2 B1424674 N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine CAS No. 1220016-44-3

N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine

Cat. No. B1424674
CAS RN: 1220016-44-3
M. Wt: 256.27 g/mol
InChI Key: ZLQFBFOJCPSBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (DATF) is a novel and versatile fluorinated diamine that has recently emerged as a promising reagent in organic synthesis. It is a colorless liquid with a boiling point of 52 °C and a molecular weight of 222.26 g/mol. DATF is synthesized from 1,4-benzenediamine and trifluoromethane. The synthesis of DATF involves the reaction of 1,4-benzenediamine and trifluoromethane in the presence of a base catalyst such as potassium tert-butoxide. The reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 bar.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Strategies for Benzodiazepines: A review on the synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor highlights the significance of these scaffolds in pharmaceutical industry due to their diverse biological activities such as anticonvulsion and anti-anxiety. These compounds are structurally related to benzene derivatives and may share synthetic pathways or chemical properties with N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (Sunita Teli et al., 2023).

Potential Applications and Studies

  • Degradation Processes of Nitisinone: A study on the degradation processes of nitisinone (NTBC) and its by-products via LC-MS/MS could provide a framework for understanding the stability, degradation pathways, and potential environmental impacts of similarly structured compounds, including this compound (H. Barchańska et al., 2019).

Related Compounds and Research Insights

  • Benzothiazepine Research: A review focusing on the pharmacological and synthetic profile of benzothiazepine highlights its significance in drug research due to diverse bioactivities. Such reviews can provide insights into how similar heterocyclic compounds, including this compound, might be approached for their potential uses in medical or material sciences (N. Dighe et al., 2015).

properties

IUPAC Name

1-N,1-N-bis(prop-2-enyl)-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h3-6,9H,1-2,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFBFOJCPSBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Reactant of Route 3
Reactant of Route 3
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Reactant of Route 4
Reactant of Route 4
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Reactant of Route 5
Reactant of Route 5
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.